

ENPP-1-IN-14 Technical Support Center for In Vivo Experiments

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Compound of Interest		
Compound Name:	Enpp-1-IN-14	
Cat. No.:	B12409671	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **ENPP-1-IN-14** as a vehicle control in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is ENPP-1-IN-14 and what is its primary mechanism of action?

ENPP-1-IN-14 is a potent and specific small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[3][4] By inhibiting ENPP1, ENPP-1-IN-14 blocks the degradation of cGAMP, a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This leads to enhanced STING activation, resulting in the production of type I interferons and other proinflammatory cytokines, which can modulate the tumor microenvironment and enhance antitumor immunity.[3][4][5]

Q2: Why is a vehicle control essential when using ENPP-1-IN-14 in in vivo studies?

A vehicle control group is critical in in vivo experiments to distinguish the pharmacological effects of the drug from any potential effects of the solvent system used to dissolve and







administer the compound.[6] Since **ENPP-1-IN-14**, like many small molecule inhibitors, has poor water solubility, it requires a specific vehicle for administration.[7][8] The vehicle itself can have biological effects or cause local irritation, which could be misinterpreted as a drug effect. Therefore, a control group of animals treated with the vehicle alone is necessary to ensure that any observed outcomes are directly attributable to the inhibition of ENPP1 by **ENPP-1-IN-14**.

Q3: What is a recommended vehicle formulation for **ENPP-1-IN-14** for intraperitoneal (IP) injection?

For poorly water-soluble compounds like **ENPP-1-IN-14**, a common strategy is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in a non-aqueous or aqueous vehicle for injection.[6][9] A recommended starting point for a vehicle formulation for intraperitoneal administration of a similar ENPP1 inhibitor is 5% DMSO in peanut oil.[9] Another option is to prepare a stock solution in DMSO and dilute it with saline or PBS, though precipitation can be an issue.[6][9] It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.

A suggested formulation for another ENPP1 inhibitor, Enpp-1-IN-1, which can be adapted for **ENPP-1-IN-14**, involves creating a stock solution in DMSO and then diluting it for in vivo use. For example, to prepare a 1 mg/mL solution, you could dissolve 1 mg of **ENPP-1-IN-14** in 50 μ L of DMSO and then add 950 μ L of corn oil.[10] Always ensure the final solution is homogenous and free of precipitates before injection.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Precipitation of ENPP-1-IN-14 in the vehicle	- The compound has low solubility in the chosen vehicle The concentration of the compound is too high The temperature of the solution has dropped.	- Gently warm the solution and sonicate to aid dissolution.[1]- Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within safe limits for the animal model Consider alternative vehicles such as those containing polyethylene glycol (PEG) or cyclodextrins.[6][11]- Prepare fresh solutions before each administration.[1]
Local irritation or inflammation at the injection site	- The vehicle, particularly at high concentrations of DMSO or other organic solvents, can be irritating to tissues.[6]- The pH of the formulation is not physiological.	- Reduce the concentration of the organic solvent in the final formulation Ensure the final volume for injection is appropriate for the size of the animal to minimize discomfort Consider subcutaneous administration as an alternative to IP, which may be better tolerated for some formulations.
Unexpected toxicity or adverse effects in animals	- The vehicle itself may have systemic toxicity at the administered dose.[12][13]- The inhibitor is causing ontarget or off-target toxicity.	- Run a vehicle-only toxicity study to assess the tolerability of the chosen formulation Review the literature for known toxicities of the vehicle components.[12][13]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of ENPP-1-IN-14 in your specific animal model.



		- Evaluate the
Lack of in vivo efficacy	- Poor bioavailability of the inhibitor due to suboptimal formulation Insufficient dose or dosing frequency to achieve therapeutic concentrations Rapid metabolism and clearance of the compound.	pharmacokinetics (PK) of ENPP-1-IN-14 in the chosen vehicle to ensure adequate exposure Increase the dose or dosing frequency based on PK data and MTD Consider a different route of administration that may offer better bioavailability.

Quantitative Data Summary

While specific pharmacokinetic data for **ENPP-1-IN-14** is not publicly available, the following table presents representative data for other ENPP1 inhibitors to provide an indication of the expected pharmacological properties.

Table 1: Representative Pharmacokinetic Parameters of ENPP1 Inhibitors in Mice

Parameter	ENPP1 Inhibitor (Example 1)	ENPP1-Fc (Murine)	ENPP1-Fc (Engineered Human)
Route of Administration	Oral	Subcutaneous	Subcutaneous
Dose	3-30 mg/kg	8.1 g/kg (daily)	1 mg/kg
Half-life (t½)	-	~6 hours[14]	~204 hours[14][15]
Area Under the Curve (AUC)	Dose-dependent	3,382 mOD/min <i>hour</i> [14]	45,000 mOD/minhour[14]
Key Finding	Showed dose- dependent tumor growth inhibition in a syngeneic mouse model.[16]	Required daily dosing to normalize plasma PPi.[14]	Engineering increased half-life and potency, allowing for less frequent, lower dosing.[14][15][17]



Note: This table is for illustrative purposes and the parameters for ENPP-1-IN-14 may vary.

Table 2: In Vitro Potency of ENPP-1-IN-14

Parameter	Value
IC50 (recombinant human ENPP1)	32.38 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of ENPP-1-IN-14 Formulation for Intraperitoneal Injection

Materials:

- ENPP-1-IN-14 powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Peanut oil or corn oil, sterile
- Sterile, pyrogen-free vials and syringes

Procedure:

- Calculate the required amount of ENPP-1-IN-14 and vehicle components based on the
 desired final concentration, dosing volume, and number of animals. A common dose for an
 ENPP1 inhibitor is 50 mg/kg administered twice daily (BID).[1][2]
- Prepare a stock solution of ENPP-1-IN-14 in DMSO. In a sterile vial, dissolve the calculated amount of ENPP-1-IN-14 powder in a minimal volume of DMSO. For example, to achieve a final concentration of 5 mg/mL in a 5% DMSO/oil vehicle, you would first make a 100 mg/mL stock in DMSO.
- Gently warm and vortex the stock solution to ensure complete dissolution.
- Prepare the final formulation. In a separate sterile vial, add the required volume of sterile peanut oil or corn oil.



- Slowly add the ENPP-1-IN-14/DMSO stock solution to the oil while vortexing to create a
 homogenous suspension or solution. For a 5% DMSO formulation, the volume of the DMSO
 stock should be 5% of the total final volume.
- Visually inspect the final formulation for any precipitation or phase separation. If necessary, brief sonication can be used to improve homogeneity.[1]
- Prepare the vehicle control by mixing the same ratio of DMSO and oil without the ENPP-1-IN-14.
- Administer the formulation to the animals immediately after preparation via intraperitoneal injection.

Protocol 2: General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **ENPP-1-IN-14** in a syngeneic mouse model.

Workflow:

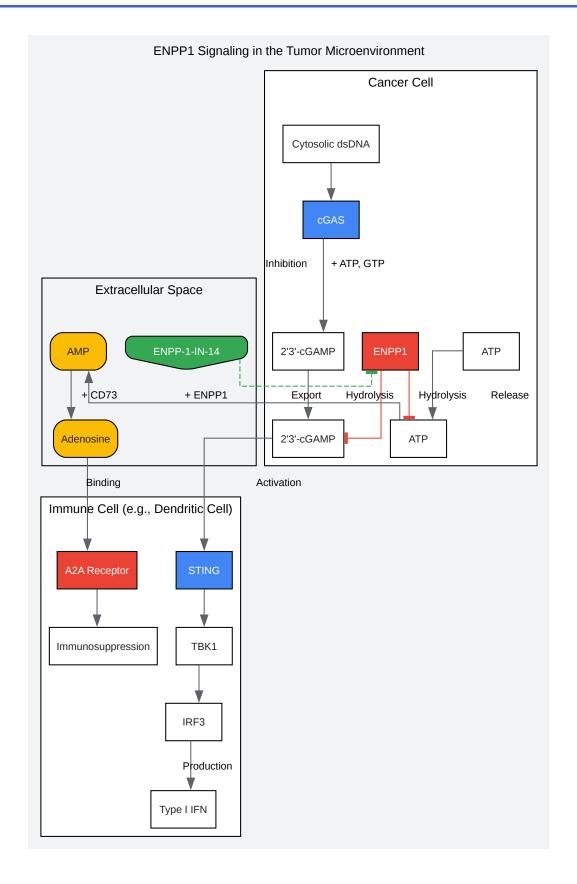
- Cell Culture and Tumor Implantation: Culture the desired cancer cell line (e.g., CT26 colon carcinoma) under standard conditions. Implant the tumor cells subcutaneously or orthotopically into the appropriate mouse strain (e.g., BALB/c).
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, **ENPP-1-IN-14**).
- Treatment Administration: Administer ENPP-1-IN-14 and the vehicle control according to the predetermined dose and schedule (e.g., 50 mg/kg IP BID).[1][2]
- Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
- Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be harvested to assess target engagement and downstream effects, such as measuring levels of cGAMP, pSTING, or cytokine expression.



• Data Analysis: Statistically analyze the differences in tumor growth between the treatment and control groups.

Visualizations

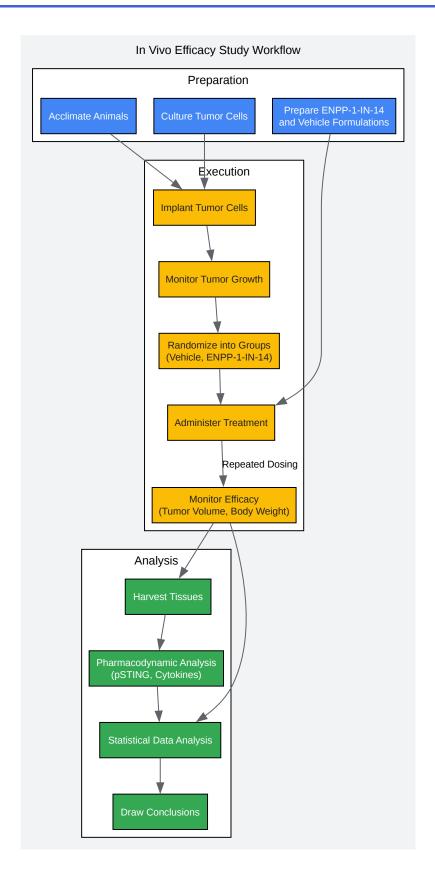




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Caption: ENPP1 signaling pathway and the mechanism of **ENPP-1-IN-14** inhibition.

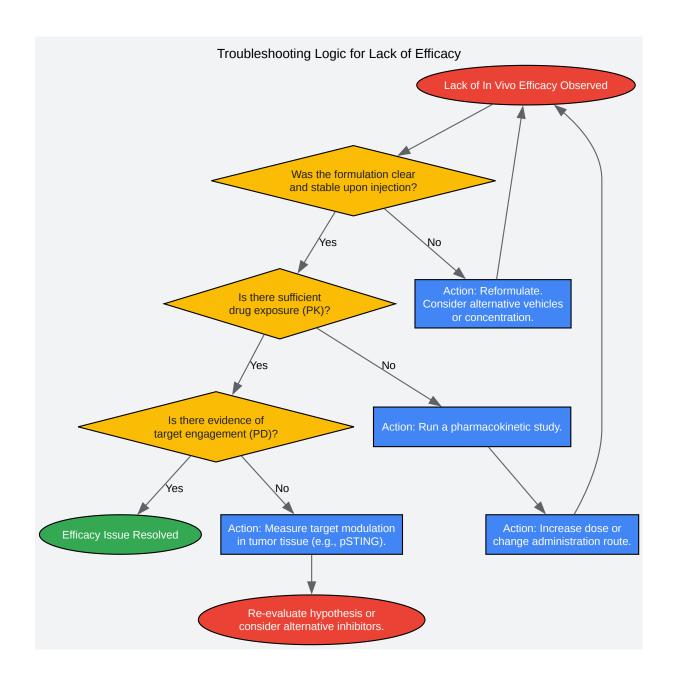




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Caption: A typical experimental workflow for an in vivo efficacy study.





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Caption: A logical diagram for troubleshooting a lack of in vivo efficacy.



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